molecular formula C7H10F3NO5 B8148607 3-(2,2,2-Trifluoroethoxy)azetidine oxalate

3-(2,2,2-Trifluoroethoxy)azetidine oxalate

Cat. No.: B8148607
M. Wt: 245.15 g/mol
InChI Key: XUZOFCYHRHYVPX-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)azetidine oxalate is a chemical compound with the molecular formula C5H8F3NO It is known for its unique structure, which includes a trifluoroethoxy group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine oxalate typically involves the reaction of azetidine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The product is then purified through standard techniques such as distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)azetidine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)azetidine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)azetidine oxalate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)azetidine
  • 2,2,2-Trifluoroethanol
  • Azetidine derivatives

Uniqueness

3-(2,2,2-Trifluoroethoxy)azetidine oxalate is unique due to the presence of both the trifluoroethoxy group and the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

oxalic acid;3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.C2H2O4/c6-5(7,8)3-10-4-1-9-2-4;3-1(4)2(5)6/h4,9H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZOFCYHRHYVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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